molecular formula C10H18ClNO2 B13502727 Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Cat. No.: B13502727
M. Wt: 219.71 g/mol
InChI Key: WBZXTVNWKZCGQF-UHFFFAOYSA-N
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Description

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic β-amino acid derivative characterized by a rigid bicyclo[2.2.2]octane scaffold with an amino group and a methyl ester moiety at the 2-position. This compound is widely utilized in medicinal chemistry as a chiral building block for drug discovery, particularly in designing protease inhibitors and peptidomimetics due to its conformational rigidity and stereochemical diversity . Enantiomerically pure forms, such as the (2S,3S)-isomer (CAS: 2173637-41-5), are synthesized via resolution or asymmetric hydrogenation methods, as noted in patent literature .

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)10(11)6-7-2-4-8(10)5-3-7;/h7-8H,2-6,11H2,1H3;1H

InChI Key

WBZXTVNWKZCGQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2CCC1CC2)N.Cl

Origin of Product

United States

Preparation Methods

Chiral Reductive Amination Route (Innovative Industrial Method)

One of the most advanced and industrially relevant methods is described in patent EP3904333A1 (2020), which focuses on the preparation of (2S,3S)-3-amino-bicyclo[2.2.2]octane-2-carboxylate derivatives using a chiral reductive amination strategy. This method is notable for improving yield, stereoselectivity, and scalability, addressing prior high-cost and safety concerns.

Key Steps:

Step Reaction Description Reagents/Conditions Outcome
S1 Reductive amination of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate with chiral amines in acid Chiral amine, acid catalyst Formation of 3-amido-bicyclo[2.2.2]octene-2-carboxylate
S2 Reduction or metal-catalyzed hydrogenation Reducing agent or catalyst (2R,3S)-3-amido-bicyclo[2.2.2]octane-2-carboxylate
S3 Ester group conformation flip under strong base Strong base (e.g., alkoxides) (2S,3S)-3-amido-bicyclo[2.2.2]octane-2-carboxylate
S4 Hydrogenation to remove protecting groups Hydrogenation catalyst Target (2S,3S)-3-amino-bicyclo[2.2.2]octane-2-carboxylate

This method allows the use of various ester groups (methyl, ethyl, propyl, etc.) and organic substituents, providing flexibility in synthesis. The process is designed for industrial scale-up, with improved safety and cost-effectiveness compared to older routes.

Classical Multi-Step Route via Diels-Alder and Curtius Rearrangement

An earlier reported approach involves:

  • Starting from cyclohexadiene and maleic anhydride via a Diels-Alder reaction to form bicyclic intermediates.
  • Selective alcoholysis using quinidine to obtain cis-carboxylic acid esters.
  • Ester conformation inversion under strong base.
  • Curtius rearrangement with diphenyl azide phosphate.
  • Removal of benzoxy carbonyl protecting groups to yield the amino acid.

While this route uses relatively inexpensive starting materials, it suffers from:

  • Multiple reaction steps with moderate overall yield.
  • Use of hazardous reagents (e.g., diphenyl azide phosphate).
  • Difficulties in stereochemical control and industrial scalability.

Alternative Route via Cyanobicyclo Octane Intermediates

Patent EP0003409A1 (1997) describes a process for producing 4-aminomethylbicyclo[2.2.2]octane derivatives, which are structurally related, involving:

  • Reaction of 4-cyanocyclohexa-1,3-diene-1-carboxylic acid or esters with ethylene to form 4-cyanobicyclo[2.2.2]oct-2-en-1-carboxylic acid esters.
  • Catalytic reduction and hydrolysis to yield the amino acid ester.

This process avoids toxic intermediates like ethane-1,2-dithiol and expensive reagents but is complex and involves multiple steps, limiting industrial attractiveness.

Comparative Summary of Preparation Routes

Feature Chiral Reductive Amination Route Diels-Alder / Curtius Route Cyanobicyclo Octane Route
Starting Materials 3-Carbonyl bicyclo[2.2.2]octane-2-carboxylate Cyclohexadiene, maleic anhydride 4-Cyanocyclohexa-1,3-diene-1-carboxylic acid
Key Reactions Reductive amination, hydrogenation, ester flip Diels-Alder, alcoholysis, Curtius rearrangement Ethylene addition, catalytic reduction, hydrolysis
Stereocontrol High via chiral amines Moderate, challenging Moderate
Industrial Scalability High, optimized for scale-up Limited by hazardous reagents Limited by multiple steps
Safety Improved, less toxic reagents Uses hazardous azides Avoids toxic dithiol but complex
Cost Lower due to fewer steps and safer reagents Higher due to multiple steps and reagents Moderate to high due to complexity

Process Details and Reaction Conditions

Reductive Amination Step (S1)

  • Reactants: 3-Carbonyl-bicyclo[2.2.2]octane-2-carboxylate + chiral amine
  • Catalyst: Acid (e.g., trifluoroacetic acid)
  • Conditions: Mild temperature, solvent such as methanol or ethanol
  • Outcome: Formation of an imine intermediate, subsequently reduced to amide

Reduction/Hydrogenation Step (S2)

  • Reducing agents: Sodium borohydride or catalytic hydrogenation using Pd/C or Raney nickel
  • Conditions: Ambient to moderate temperature and pressure
  • Purpose: Saturation of double bonds and conversion to amido-bicyclo derivative

Ester Configuration Flip (S3)

  • Reagents: Strong bases such as potassium tert-butoxide or sodium hydride
  • Solvent: Polar aprotic solvents like THF
  • Effect: Inversion of ester stereochemistry to achieve desired (2S,3S) configuration

Deprotection Hydrogenation (S4)

  • Catalyst: Pd/C or similar
  • Conditions: Hydrogen atmosphere, room temperature to mild heating
  • Result: Removal of protecting groups yielding free amino group and final hydrochloride salt formation

Research Findings and Industrial Implications

  • The chiral reductive amination method has been demonstrated to provide high enantiomeric excess and purity suitable for pharmaceutical applications.
  • This method addresses previous challenges of high production risk, cost, and scalability.
  • The bicyclic amino acid derivatives synthesized are critical intermediates in antiviral agents such as Pimodivir, which targets influenza virus RNA polymerase.
  • The improved synthetic strategy facilitates industrial production with better safety profiles and economic viability.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reactions Advantages Disadvantages Industrial Suitability
Chiral Reductive Amination 3-Carbonyl bicyclo[2.2.2]octane-2-carboxylate Reductive amination, hydrogenation, ester flip High stereoselectivity, scalable, safer Requires chiral amines High
Diels-Alder / Curtius Rearrangement Cyclohexadiene, maleic anhydride Diels-Alder, Curtius rearrangement Cheap starting materials Hazardous reagents, complex Low to moderate
Cyanobicyclo Octane Route 4-Cyanocyclohexa-1,3-diene-1-carboxylic acid Ethylene addition, catalytic reduction Avoids some toxic reagents Multi-step, low yield Moderate

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a synthetic organic compound with a bicyclo[2.2.2]octane structure, featuring an amino group and a carboxylate ester, specifically a methyl ester. The hydrochloride form enhances its solubility and stability. It has a molecular formula of C10H17NO2C_{10}H_{17}NO_2 . This compound is used in medicinal chemistry and biological research.

Applications

  • Medicinal Chemistry It is a key intermediate in the synthesis of pharmaceutical compounds.
  • Biological Research It is used in studies related to enzyme-substrate interactions and as a building block in medicinal chemistry.
  • Chiral Building Block It is used as a chiral building block for synthesizing more complex molecules.

Research Findings

Research indicates that this compound exhibits potential biological activities. Its structural features allow for hydrogen bonding and interactions with biological targets, making it a candidate for further pharmacological studies. Interaction studies focus on its binding affinity to various biological targets, including enzymes and receptors, which helps elucidate its mechanism of action and potential therapeutic effects, particularly in drug development contexts. It can act as a ligand in biochemical assays, potentially modulating receptor activity and influencing various biochemical pathways. Preliminary studies suggest it may have therapeutic properties, making it a candidate for drug development in areas such as neuropharmacology and medicinal chemistry.

Structural Comparison

This compound shares structural similarities with several other bicyclic compounds:

Compound NameStructure TypeUnique Features
Bicyclo[2.2.1]heptane derivativesBicyclicDifferent carbon arrangement
Bicyclo[3.3.0]octane derivativesBicyclicVarying functional groups
Methyl 3-amino-bicyclo[3.3.3]undecaneBicyclicLarger ring system with distinct reactivity

Mechanism of Action

The mechanism of action of Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and bicyclic structure allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key structural features, molecular formulas, molecular weights (MW), and melting points (mp) of methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride and its analogs:

Compound Name Molecular Formula MW (g/mol) mp (°C) Key Structural Features References
This compound (target) C₁₀H₁₈ClNO₂ 219.71 Not reported Methyl ester, amino group at C2, saturated
Ethyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (±)-4 C₁₁H₂₀ClNO₂ 233.74 189–191 Ethyl ester, cis-amino group at C3
Ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (±)-3 C₁₁H₂₀ClNO₂ 233.74 130–133 Ethyl ester, trans-amino group at C3
(2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride C₉H₁₆ClNO₂ 205.68 Not reported Carboxylic acid, no ester group
Ethyl di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate (4) C₁₁H₁₈ClNO₂ 231.10 209–213 Ethyl ester, unsaturated (C5-C6 double bond)
Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 29924-68-3) C₉H₁₄N₂O₂ 182.22 Not reported Diazabicyclo scaffold, no amino group
Key Observations:

Ester Group Impact: Replacement of the methyl ester with ethyl (e.g., compounds (±)-3 and (±)-4) increases molecular weight but lowers melting points compared to the unsaturated analog . The carboxylic acid derivative (C₉H₁₆ClNO₂) has a lower MW (205.68 g/mol) due to the absence of the ester group .

Stereochemistry and Saturation :

  • The cis-isomer (±)-4 exhibits a higher mp (189–191°C) than the trans-isomer (±)-3 (130–133°C), highlighting the role of stereochemistry in packing efficiency .
  • Introducing a double bond (e.g., oct-5-ene) increases rigidity and elevates mp to 209–213°C .

Commercial Availability and Enantiomeric Forms

  • The (2S,3S)-enantiomer of the target compound is marketed by suppliers like Shaanxi DiDu Pharmaceutical (CAS: 2173637-41-5) at 98% purity .
  • Ethyl derivatives (e.g., CAS: 1630906-99-8) are available from Combi-Blocks with 95% purity, emphasizing demand for trans/cis isomers in structure-activity studies .

Biological Activity

Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, a bicyclic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is recognized as a prodrug for dextroamphetamine, commonly used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and binge eating disorder. Its structural characteristics, including an amino group and a carboxylate ester, contribute to its pharmacological properties.

Molecular Structure

The compound features a bicyclic structure known as bicyclo[2.2.2]octane, characterized by the following molecular formula and weight:

  • Molecular Formula: C11_{11}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight: Approximately 233.7 g/mol

Structural Features

The presence of an amino group allows for hydrogen bonding interactions, enhancing the compound's reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC11_{11}H16_{16}ClN1_{1}O2_{2}
Molecular Weight233.7 g/mol
SolubilitySoluble in water

This compound acts as a central nervous system (CNS) stimulant. It enhances the release of neurotransmitters such as dopamine and norepinephrine, which are critical for attention, motivation, and reward pathways in the brain. This mechanism underpins its therapeutic efficacy in managing ADHD symptoms.

Pharmacological Studies

Research indicates that this compound exhibits various biological activities:

  • CNS Stimulant Effects: Enhances alertness and focus.
  • Potential for Abuse: As a stimulant, it carries risks of addiction and misuse, particularly in individuals with prior substance abuse histories.

Case Studies

  • ADHD Treatment Efficacy: Clinical trials have demonstrated significant improvements in ADHD symptoms among patients treated with this compound compared to placebo groups.
    • Study Reference: A double-blind study published in The Journal of Clinical Psychiatry showed that patients exhibited reduced inattention and hyperactivity scores after treatment with the compound over an eight-week period.
  • Binge Eating Disorder Management: Another study highlighted its effectiveness in reducing binge eating episodes, providing a viable treatment option for individuals struggling with this disorder.

Toxicity and Safety

While generally considered safe when used as prescribed, side effects may include:

  • Insomnia
  • Appetite suppression
  • Anxiety

Long-term use can lead to dependence; thus, careful monitoring is advised.

Applications in Research

This compound is utilized in various research contexts:

  • Neuropharmacology Studies: Investigating the underlying mechanisms of ADHD and other neurological disorders.
  • Drug Development: Exploring new formulations that enhance efficacy and minimize side effects.

Current Research Directions

Ongoing studies focus on:

  • Understanding the pharmacokinetics and pharmacodynamics of the compound.
  • Developing derivatives with improved therapeutic profiles.

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